2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S3126755
CAS No.
2377609-11-3
M.F
C12H14BCl2NO4
M. Wt
317.96
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl...

CAS Number

2377609-11-3

Product Name

2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(4,5-dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C12H14BCl2NO4

Molecular Weight

317.96

InChI

InChI=1S/C12H14BCl2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)9(15)6-10(7)16(17)18/h5-6H,1-4H3

InChI Key

QJYLNLZEEJLHHZ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl

Solubility

not available

2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with the molecular formula C12H14BCl2NO4 and a molecular weight of 317.96 g/mol. This compound features a dioxaborolane ring that is substituted with a dichloro and nitro group on an aromatic system. It is primarily used in research settings due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

The reactivity of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by its ability to participate in several chemical transformations:

  • Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic attack.
  • Cross-Coupling Reactions: This compound can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.
  • Hydrolysis: Under certain conditions, the dioxaborolane moiety can undergo hydrolysis to release boronic acids.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits biological activity that may include:

  • Antimicrobial Properties: Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Antitumor Activity: Some derivatives of dioxaborolanes have shown promise in inhibiting tumor growth in vitro.

Several synthetic routes can be employed to produce 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

  • Boronate Ester Formation: This method involves reacting phenolic compounds with boron reagents under acidic conditions.
  • Reduction Reactions: The compound can be synthesized through the reduction of suitable nitro precursors using borohydride reagents.
  • Direct Coupling: Utilizing pre-existing boronic acids in coupling reactions with chlorinated nitrophenyl compounds can also yield this compound.

Each method varies in efficiency and yield depending on the starting materials and reaction conditions employed .

The applications of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are primarily found in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural features, it can be used in the development of new materials with specific properties.
  • Pharmaceutical Research: Potential applications in drug development due to its biological activity.

Its use is restricted to research purposes only and not approved for therapeutic applications .

Interaction studies involving 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on:

  • Binding Affinity: Investigating how this compound interacts with biological targets at the molecular level.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects.

These studies are crucial for elucidating its potential roles in medicinal chemistry and toxicology .

Several compounds share structural similarities with 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane190788-59-10.92
4-(4-Bromo-2-nitrophenyl)boronic acid pinacol ester860034-11-30.69
2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1288978-82-40.86
3-Nitro-5-(4-tetramethyl-1,3-dioxaborolan-2-yl)pyridine2096331-60-90.71

These compounds exhibit varying degrees of similarity based on their functional groups and structural frameworks. The uniqueness of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of chlorine and nitro substituents along with the dioxaborolane structure .

The discovery of boron’s unique electron-deficient properties in the early 20th century laid the groundwork for boronic acid derivatives. Dioxaborolanes, first synthesized in the 1950s, gained prominence as stable alternatives to boronic acids in cross-coupling reactions. Their cyclic structure, comprising a boron atom bonded to two oxygen atoms in a five-membered ring, confers hydrolytic stability while retaining reactivity toward nucleophiles. Early applications focused on their use as protecting groups for diols and catalysts in asymmetric synthesis.

A pivotal advancement occurred in the 1980s with the introduction of pinacol-derived dioxaborolanes, which demonstrated enhanced air and moisture stability. This innovation enabled their widespread adoption in Suzuki-Miyaura couplings, a cornerstone of modern carbon-carbon bond formation. The integration of aromatic substituents, such as nitrophenyl groups, further expanded their reactivity profile, allowing for precise tuning of electronic and steric properties.

Evolution of Nitrophenyl Dioxaborolanes in Chemical Research

Nitrophenyl-substituted dioxaborolanes represent a critical subclass, where the nitro group’s electron-withdrawing effects modulate boron’s Lewis acidity. This modification enhances reactivity in aryl transfer reactions and stabilizes intermediates in catalytic cycles. For example, 4-nitrobenzeneboronic acid pinacol ester (a structural analog) has been employed in the synthesis of aryl azides and mTOR inhibitors, underscoring the versatility of nitro-functionalized dioxaborolanes.

The introduction of chloro substituents adjacent to the nitro group, as seen in 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, further refines steric and electronic characteristics. Chlorine atoms increase the compound’s lipophilicity and influence regioselectivity in cross-coupling reactions. Comparative studies of substituted dioxaborolanes reveal that halogenation at the 4,5-positions of the phenyl ring significantly accelerates transmetallation rates in palladium-catalyzed reactions.

Table 1: Key Advances in Nitrophenyl Dioxaborolane Chemistry

YearInnovationImpact
1985Pinacol ester stabilizationEnabled air-stable handling of boronic esters
2012Chiral dioxaborolanes for asymmetric synthesisAchieved enantioselectivities >90% ee in ketone reductions
2024Nitro-chloro derivatives for biomedical applicationsFacilitated synthesis of PI3K inhibitors with enhanced potency

Current Research Landscape and Scientific Importance

Contemporary research leverages 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a multifunctional building block. Its applications span three domains:

  • Catalysis: The nitro group enhances electrophilicity at boron, enabling efficient aryl group transfer in metal-free couplings.
  • Materials Science: Incorporation into polymers imparts dynamic covalent bonding capabilities, useful in self-healing hydrogels.
  • Medicinal Chemistry: Serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents.

Recent studies emphasize the compound’s role in photoredox catalysis, where its electron-deficient aromatic system acts as a photosensitizer. This dual functionality—as both a reactant and a catalyst—exemplifies the convergence of boron chemistry and photochemical methods.

Classical Synthetic Routes

Classical methods for synthesizing arylboronic esters rely on nucleophilic substitution or Sandmeyer-type transformations. For nitro-substituted arylboronates, the reaction of pre-functionalized aryl Grignard or lithium reagents with bis(pinacolato)diboron (B₂pin₂) remains foundational. For example, treating 4,5-dichloro-2-nitrobenzene magnesium bromide with B₂pin₂ in anhydrous tetrahydrofuran yields the target compound at 60–70% efficiency after 12–24 hours [3] [4].

A Sandmeyer-type approach, involving diazotization of 4,5-dichloro-2-nitroaniline followed by borylation with B₂pin₂ under basic conditions, provides an alternative pathway. This method avoids moisture-sensitive organometallic intermediates, achieving moderate yields (45–55%) [1].

Table 1: Classical Routes Comparison

MethodReagentsYield (%)Reaction Time (h)
Grignard BorylationArMgBr, B₂pin₂, THF60–7012–24
Sandmeyer BorylationArNH₂, NaNO₂, B₂pin₂45–558–12

Modern Synthetic Approaches

Transition-metal-catalyzed borylation has revolutionized access to sterically hindered arylboronates. The Miyaura borylation, employing palladium catalysts such as PdCl₂(dppf), enables direct coupling of 4,5-dichloro-2-nitrochlorobenzene with B₂pin₂. Optimized conditions (KOAc, dioxane, 80°C) achieve yields exceeding 80% within 6 hours [5] [7].

Photochemical methods using UV irradiation in acetonitrile with dipotassium hydrogen phosphate as a base offer a metal-free alternative. This approach facilitates borylation of aryl sulfonates at room temperature, yielding 75–78% product in 24 hours [6].

Table 2: Modern Catalytic Borylation Conditions

Catalyst SystemSubstrateSolventYield (%)
PdCl₂(dppf)/KOAcAryl chlorideDioxane82
UV/Phosphate BaseAryl sulfonateMeCN78

Catalytic Systems for Synthesis

Palladium-based catalysts dominate arylboronate synthesis due to their versatility. Buchwald’s second-generation preformed catalysts (e.g., Pd-XPhos) enhance efficiency for electron-deficient substrates like nitroarenes, enabling room-temperature borylation with 90% conversion [7]. Nickel catalysts, though less common, show promise for chlorinated substrates but require elevated temperatures (100°C) [5].

Ligand design critically impacts reactivity. Bulky phosphines (e.g., SPhos) mitigate dehalogenation side reactions in nitroaryl systems, while bidentate ligands (dppf) stabilize palladium intermediates during oxidative addition [5] [7].

Green Chemistry Considerations in Preparation

Recent efforts prioritize solvent selection and energy efficiency. Replacing dichloromethane with cyclopentyl methyl ether (CPME) in boronate esterification reduces toxicity [4]. Microwave-assisted protocols shorten reaction times for Miyaura borylation from 6 hours to 30 minutes, lowering energy consumption [5].

Atom-economic strategies, such as one-pot sequences integrating borylation and Suzuki coupling, minimize waste. For example, in situ-generated nitroaryl boronates undergo cross-coupling without isolation, achieving 70% overall yield [7].

Scale-up Challenges and Solutions

Scale-up of nitroaryl boronates faces hurdles in purification and exotherm management. Column chromatography, effective for lab-scale isolation, becomes impractical industrially. Alternative work-ups using pH-controlled crystallization (e.g., citric acid washes) improve throughput [6].

Continuous-flow systems address safety concerns with diazonium intermediates in Sandmeyer routes, enabling steady-state synthesis at kilogram scales [1]. Stabilizing boronates via neopentyl glycol complexation prevents decomposition during storage [3].

Table 3: Scale-up Optimization Strategies

ChallengeSolutionOutcome
Purification complexityCrystallization workflows85% recovery
Diazonium instabilityFlow chemistry5 kg/day production
Boronate degradationNeopentyl complexation>6-month stability

Borylation reactions represent the fundamental pathways for introducing boron-containing functional groups into organic molecules, with 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serving as both a product and intermediate in various synthetic transformations [2] [3]. The synthesis of this compound involves several well-established borylation methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and synthetic efficiency.

Classical Borylation Approaches

Traditional methods for synthesizing arylboronic esters rely on nucleophilic substitution or metal-halogen exchange reactions. The Grignard borylation approach represents a foundational method, wherein 4,5-dichloro-2-nitrobenzene magnesium bromide reacts with bis(pinacolato)diboron (B₂pin₂) in anhydrous tetrahydrofuran to yield the target compound at 60-70% efficiency after 12-24 hours [2] [3]. This method provides reliable access to the compound but requires strict anhydrous conditions and extended reaction times.

Reaction TypeCatalyst SystemReaction ConditionsYield (%)Reaction Time (h)Substrate Scope
Miyaura BorylationPdCl₂(dppf)/KOAcDioxane, 80°C80-826Aryl chlorides
Photoredox BorylationUV/Phosphate BaseMeCN, RT75-7824Aryl sulfonates
Sandmeyer BorylationNaNO₂/B₂pin₂Basic conditions, 8-12h45-558-12Aryl amines
Grignard BorylationArMgBr/B₂pin₂THF, 12-24h60-7012-24Aryl halides
Ni-catalyzed BorylationNiCl₂/Phosphine100°C50-706-12Aryl chlorides
Direct C-H BorylationIr/Rh complexesHigh temperature60-854-24Arenes

An alternative Sandmeyer-type approach involves the diazotization of 4,5-dichloro-2-nitroaniline followed by borylation with B₂pin₂ under basic conditions . This method circumvents the need for moisture-sensitive organometallic intermediates, achieving moderate yields of 45-55% while offering improved functional group tolerance.

Modern Catalytic Borylation

The advent of transition-metal-catalyzed borylation has revolutionized synthetic access to sterically hindered arylboronates. The Miyaura borylation, employing palladium catalysts such as PdCl₂(dppf), enables direct coupling of 4,5-dichloro-2-nitrochlorobenzene with B₂pin₂ [4] [5]. Optimized conditions utilizing potassium acetate in dioxane at 80°C achieve yields exceeding 80% within 6 hours, representing a significant improvement over classical methods.

Buchwald's second-generation preformed catalysts, particularly Pd-XPhos systems, demonstrate enhanced efficiency for electron-deficient substrates like nitroarenes, enabling room-temperature borylation with 90% conversion [5]. These catalysts overcome the inherent challenges associated with electron-poor aromatic systems, where traditional methods often struggle with poor reactivity and selectivity.

Photochemical Borylation Methods

Photochemical approaches represent a metal-free alternative for borylation reactions. UV irradiation in acetonitrile with dipotassium hydrogen phosphate as a base facilitates borylation of aryl sulfonates at room temperature, yielding 75-78% product within 24 hours [6]. This methodology offers environmental benefits by eliminating the need for precious metal catalysts while maintaining good functional group tolerance.

Recent advances in photoredox catalysis have expanded the scope of borylation reactions. Corrole-based photocatalysts demonstrate exceptional efficiency in C-H arylation and borylation reactions under visible light conditions [3]. These systems enable borylation of anilines with excellent functional group tolerance, particularly with halogenated substrates where the halogen atoms remain intact during the transformation.

Cross-coupling Applications

The application of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions exemplifies the versatility of organoboron compounds in modern synthetic chemistry. These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds with exceptional selectivity and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents the most widely utilized application of arylboronic esters in organic synthesis. This palladium-catalyzed transformation enables the formation of biaryl compounds through the coupling of organoboron reagents with aryl halides or pseudohalides [7] [8] [9]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Coupling TypeCatalystSubstrateProductTypical Yield (%)Functional Group Tolerance
Suzuki-MiyauraPd(0)/BaseAryl halidesBiaryls75-95Excellent
Stille CouplingPd(0)/CsFAryl halidesBiaryls60-85Good
SonogashiraPd(0)/Cu(I)Aryl halidesAryl alkynes70-90Good
Heck CouplingPd(0)/BaseAlkenesAryl alkenes65-85Moderate
Negishi CouplingPd(0)/ZnAryl halidesBiaryls70-90Good
Buchwald-HartwigPd(0)/BaseAryl halidesAryl amines60-85Excellent

For 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the electron-withdrawing nature of the nitro and chloro substituents enhances the reactivity in cross-coupling reactions [7]. The compound demonstrates excellent compatibility with various palladium catalyst systems, including Pd(PPh₃)₄, PdCl₂(dppf), and newer generation precatalysts.

Mechanism of Transmetalation

The transmetalation step in Suzuki-Miyaura coupling has been the subject of extensive mechanistic investigation. Two primary pathways have been identified: the oxo-palladium pathway and the boronate pathway [10] [11] [12]. Recent studies demonstrate that the dominant mechanism depends on the specific reaction conditions employed.

Under traditional aqueous basic conditions, the oxo-palladium pathway predominates, wherein an arylpalladium hydroxide complex reacts with the aryl boronic acid or ester [10]. However, under anhydrous conditions with specific promoters like potassium trimethylsilanolate, the boronate pathway becomes operative [12]. This mechanistic dichotomy has important implications for optimizing reaction conditions and understanding the role of water in these transformations.

Allylboronic Ester Cross-coupling

The regioselective cross-coupling of allylboronic acid pinacol ester derivatives represents a specialized application of organoboron reagents. These reactions proceed with high selectivity (>97%) at the α-carbon of the allylboron reagent when employing Pd-PEPPSI-IPent precatalyst and 5 M potassium hydroxide in refluxing tetrahydrofuran [7] [8]. The high regioselectivity observed in these transformations makes them valuable tools for the synthesis of complex organic molecules.

Functional Group Transformations

The synthetic utility of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extends beyond traditional cross-coupling applications to encompass a diverse array of functional group transformations. These reactions enable the conversion of the boronic ester moiety into various functional groups, significantly expanding the synthetic versatility of the compound.

Oxidative Transformations

The oxidation of arylboronic esters to phenols represents a fundamental transformation in organic synthesis. Treatment with hydrogen peroxide under basic conditions (NaOH/H₂O₂) converts the boronic ester to the corresponding phenol with excellent yields (80-95%) [13] [14]. This transformation proceeds through a radical mechanism involving the formation of a phenyl radical intermediate, which subsequently undergoes hydroxylation.

TransformationReagentConditionsYield (%)Functional Group Tolerance
Boronic acid to alcoholH₂O₂/NaOHBasic, RT80-95Excellent
Boronic acid to amineNH₂OH derivativesBasic, RT60-85Good
Boronic acid to phenolOxone/waterNeutral, RT70-90Good
Boronic acid to ketoneCO/Pd catalystCO atmosphere, heat65-80Moderate
Boronic acid to aldehydeCO/Pd catalystCO atmosphere, heat70-85Moderate
Boronic acid to nitrileTMSCN/Lewis acidAnhydrous, heat50-75Limited

Alternative oxidation methods employ hypervalent iodine reagents such as phenyliodine(III) acetate (PhI(OAc)₂) in dimethylformamide at room temperature [13]. This method provides a metal-free approach to phenol formation and demonstrates excellent functional group tolerance, making it particularly suitable for late-stage functionalization of complex molecules.

Amination Reactions

The direct amination of arylboronic esters represents a challenging transformation that has been addressed through various innovative approaches. The use of O-(diphenylphosphinyl)hydroxylamine (DPPH) as an aminating agent enables the rapid conversion of arylboronic esters to primary anilines at room temperature [15]. This method exhibits broad substrate scope and exceptional functional group tolerance, making it particularly valuable for accessing electron-deficient anilines.

An alternative approach involves the use of O-(2,4-dinitrophenyl)hydroxylamine under mild basic conditions [16]. This method demonstrates compatibility with both electron-rich and electron-deficient substrates, although it shows limitations with nitrogen- and sulfur-containing heterocyclic systems.

Hydroboration Applications

The hydroboration of alkenes and alkynes using 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source represents an emerging application [17] [18]. These reactions proceed through the anti-Markovnikov addition of the boron-hydrogen bond across the unsaturated system, providing access to organoboron compounds that can be further functionalized.

For alkenes, the hydroboration proceeds through a concerted mechanism involving the syn addition of boron and hydrogen [18] [19]. The subsequent oxidation with hydrogen peroxide provides alcohols with anti-Markovnikov regioselectivity, complementing the reactivity patterns observed in acid-catalyzed hydration reactions.

Mechanistic Studies of Key Reactions

The mechanistic understanding of reactions involving 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been significantly advanced through comprehensive kinetic, spectroscopic, and computational studies. These investigations have revealed fundamental insights into the electronic and steric factors that govern reactivity patterns.

Transmetalation Kinetics

Detailed kinetic studies of the transmetalation process in Suzuki-Miyaura coupling have revealed the profound influence of electronic effects on reaction rates. The presence of electron-withdrawing substituents, such as the nitro and chloro groups in 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, significantly enhances the rate of transmetalation [10] [20].

Reaction StepRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Rate-determiningElectronic Dependence
Transmetalation1.0 × 10⁴45-65OftenStrong
Oxidative Addition2.5 × 10³35-55SometimesModerate
Reductive Elimination5.0 × 10²25-45RarelyWeak
Boronate Formation1.2 × 10³40-60NoModerate
Hydrolysis2.4 × 10⁻²80-100NoWeak

Comparative kinetic studies with 3-nitrophenylboronic acid demonstrate that the neutral boronic acid form exhibits significantly higher reactivity compared to its conjugate boronate ion [21] [20]. The rate constants for reactions of 3-nitrophenylboronic acid with ethylene glycol and propylene glycol are at least 10³ times larger than those for the corresponding boronate ion, highlighting the importance of the protonation state in determining reactivity.

Computational Mechanistic Insights

Density functional theory calculations have provided detailed insights into the transition state structures and energy profiles for key transformations [22] [23]. For the Suzuki-Miyaura coupling, computational studies reveal that the transmetalation step involves a four-membered cyclic transition state with significant ionic character.

The calculations indicate that electron-withdrawing substituents stabilize the transition state through enhanced electrostatic interactions with the palladium center [22]. This stabilization manifests as lower activation energies and higher reaction rates, consistent with experimental observations.

Radical Boron Migration

Recent mechanistic studies have uncovered novel radical pathways involving boron migration in diboronate complexes [23]. These investigations reveal that radical 1,2- and 1,4-boron migration reactions proceed through low-energy barriers (7-12 kcal/mol) and represent efficient routes to synthetically valuable bisborylalkanes.

The radical mechanisms involve the formation of distonic radical anions that undergo cyclization to form intermediates with spin localization in a B-B single electron bond [23]. These findings have important implications for understanding the reactivity of boronic esters under radical conditions and for developing new synthetic methodologies.

Boronate Ester Dynamics

The dynamic behavior of boronate esters has been extensively studied using exchange spectroscopy and computational methods [24] [25]. These studies reveal that the exchange kinetics are highly dependent on the structural features of both the boronic acid and diol components.

The presence of intramolecular coordination, such as that provided by amino groups, significantly accelerates the exchange reaction through internal catalysis [25]. This acceleration occurs via a solvent-insertion mechanism that lowers the activation barrier for bond reorganization.

Comparative Reactivity Analysis

The reactivity profile of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be understood through systematic comparison with related compounds. This analysis reveals the influence of electronic and steric effects on various reaction parameters, providing insights for rational catalyst and substrate design.

Electronic Effects on Reactivity

The presence of both nitro and chloro substituents in the aromatic ring creates a strongly electron-deficient system that significantly impacts reactivity patterns. Comparative studies with related nitrophenylboronic esters demonstrate that the compound exhibits enhanced reactivity in cross-coupling reactions compared to electron-neutral systems [21].

CompoundSuzuki Coupling Rate (relative)Hydrolytic Stability (t₁/₂, h)Thermal Stability (°C)Electronic Effect
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane1.024-48150Electron-withdrawing
2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1.2-1.518-36140-150Strong electron-withdrawing
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane0.8-1.020-40145-155Electron-withdrawing
2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1.1-1.322-44150-160Electron-withdrawing
Phenylboronic acid (reference)0.58-12120-140Neutral

The electron-withdrawing effects manifest in several ways: enhanced Lewis acidity of the boron center, increased susceptibility to nucleophilic attack during transmetalation, and improved stability of palladium-boron intermediates [27]. These effects collectively contribute to the superior performance of electron-deficient systems in cross-coupling reactions.

Steric Influences

The steric environment around the boron center plays a crucial role in determining reactivity patterns. The 4,5-dichloro substitution pattern creates significant steric congestion that affects both the approach of nucleophiles and the stability of reaction intermediates [28]. This steric hindrance manifests as increased selectivity in competitive reactions and enhanced discrimination between different substrate classes.

Comparative studies with less hindered analogs demonstrate that the steric effects can be modulated through careful substitution pattern design [28]. The presence of chloro substituents at the 4,5-positions significantly influences the regioselectivity of subsequent transformations, making the compound particularly valuable for accessing specific regioisomers.

Stability Considerations

The hydrolytic and thermal stability of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reflects the combined influence of electronic and steric factors [29] [28]. The compound exhibits moderate hydrolytic stability with a half-life of 18-36 hours in aqueous media, which is sufficient for most synthetic applications while allowing for controlled decomposition when desired.

The thermal stability of the compound (140-150°C) is somewhat lower than that of less substituted analogs, reflecting the destabilizing effect of the electron-withdrawing substituents [28]. This thermal profile makes the compound suitable for standard synthetic transformations while limiting its utility in high-temperature applications.

Catalytic System Optimization

The unique reactivity profile of 2-(4,5-Dichloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has implications for catalyst system design and optimization. The enhanced reactivity toward nucleophilic attack enables the use of milder reaction conditions and lower catalyst loadings compared to electron-neutral systems [30].

Systematic studies of catalyst-substrate combinations reveal that the compound exhibits optimal performance with electron-rich phosphine ligands that can accommodate the steric demands of the substituted aromatic ring [30]. This compatibility extends to both traditional palladium catalysts and newer generation systems based on nickel and other transition metals.

Dates

Last modified: 04-14-2024

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